molecular formula C10H14ClN3OS B1522754 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride CAS No. 1262773-55-6

2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride

Cat. No.: B1522754
CAS No.: 1262773-55-6
M. Wt: 259.76 g/mol
InChI Key: LRCXXAHVZGIQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is of significant interest due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of both thieno and pyrimidine rings in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the thienopyrimidine core structure. The reaction conditions are crucial for achieving high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thienopyrimidine ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted thienopyrimidines, each with distinct chemical and biological properties.

Scientific Research Applications

2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, such as VEGFR-2 . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising anticancer agent. Additionally, the compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride stands out due to its specific substitution pattern and the presence of the aminoethyl group, which enhances its solubility and bioavailability. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-(2-aminoethyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS.ClH/c1-5-6(2)15-10-8(5)9(14)12-7(13-10)3-4-11;/h3-4,11H2,1-2H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCXXAHVZGIQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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